Benzyl-PEG8-azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

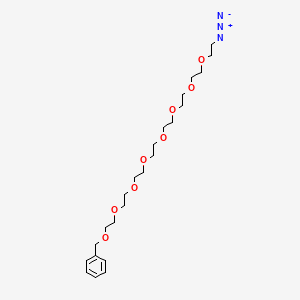

Benzyl-PEG8-azide: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a benzyl group and an azide functional group attached to an eight-unit PEG chain. The molecular formula of this compound is C23H39N3O8, and it has a molecular weight of 485.57 g/mol. This compound is commonly used as a PEG linker in various chemical and biological applications due to its hydrophilic nature and ability to participate in click chemistry reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl-PEG8-azide can be synthesized through a series of chemical reactions involving the introduction of the azide group to the PEG chain. One common method involves the azidonation of benzyl alcohol derivatives. The azide group can be introduced using azidotrimethylsilane (TMSN3) in the presence of a copper catalyst . The reaction typically occurs under mild conditions and can be carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous-flow processes. These processes ensure efficient and consistent production of the compound. The use of recyclable catalysts and optimized reaction conditions helps in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl-PEG8-azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other functional groups such as halides.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Click Chemistry Reactions: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form triazoles.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents.

Reduction Reactions: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation with palladium on carbon (Pd/C).

Click Chemistry Reactions: Copper sulfate (CuSO4) and sodium ascorbate in aqueous or organic solvents.

Major Products Formed:

Substitution Reactions: Formation of benzyl azides.

Reduction Reactions: Formation of benzyl amines.

Click Chemistry Reactions: Formation of triazole derivatives.

Scientific Research Applications

Bioconjugation

Benzyl-PEG8-azide is extensively used in bioconjugation processes, which involve linking biomolecules to create functionalized compounds for research and therapeutic purposes.

Case Study : In a study on peptide synthesis, researchers utilized this compound to attach targeting peptides to drug carriers. The resulting conjugates demonstrated improved targeting efficiency in cancer cells, highlighting the compound's role in enhancing drug delivery systems .

In nanotechnology, this compound is employed for surface modification of nanoparticles, improving their stability and biocompatibility.

Application Example : Researchers have functionalized gold nanoparticles with this compound to create targeted imaging agents for cancer diagnostics. The azide functionality allows for the attachment of specific ligands that bind to cancer cell markers, enabling precise imaging .

Summary of Benefits

The applications of this compound provide significant advantages in various fields:

- Enhanced Solubility : The PEG component improves water solubility, facilitating biological applications.

- Selective Conjugation : The azide group allows for efficient and selective coupling with alkyne-containing partners.

- Versatility : Applicable in drug delivery systems, bioconjugation, and nanotechnology.

Mechanism of Action

The mechanism of action of Benzyl-PEG8-azide primarily involves its participation in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications. The PEG chain enhances the solubility and biocompatibility of the compound, allowing it to be used in biological systems.

Comparison with Similar Compounds

Comparison: Benzyl-PEG8-azide is unique due to the presence of the PEG chain, which imparts hydrophilicity and enhances solubility in aqueous media. This distinguishes it from other benzyl azides that lack the PEG chain. Additionally, the PEG chain provides flexibility and biocompatibility, making this compound more suitable for biological and medical applications.

Biological Activity

Benzyl-PEG8-azide is a compound that falls within the category of azide-functionalized polyethylene glycol (PEG) derivatives. These compounds are increasingly significant in bioconjugation applications due to their bioorthogonal properties, allowing for selective reactions in biological systems without interfering with native biochemical processes. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzyl bromide with azide-functionalized PEG. The process can be optimized through various methods, including click chemistry, which is a powerful tool for creating bioconjugates. The azide group allows for subsequent reactions with alkyne-containing molecules, facilitating the formation of stable linkages in biological contexts.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Benzyl bromide + Azide-PEG | Solvent: DMF, Base: NaH | 70-90% |

| 2 | Purification via column chromatography | - | - |

This compound exhibits bioorthogonal reactivity, primarily through the azide group which allows for strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly selective and occurs under physiological conditions, making it ideal for labeling biomolecules such as proteins and nucleic acids.

2.2 Applications in Bioconjugation

This compound is utilized in various applications:

- Drug Delivery : The PEG moiety enhances solubility and circulation time in vivo.

- Diagnostics : It can be used to tag biomolecules for imaging or detection purposes.

- Therapeutics : The compound can facilitate targeted delivery of therapeutic agents to specific cells or tissues.

3. Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological settings:

- Cellular Uptake and Cytotoxicity : Research has shown that PEGylated compounds generally exhibit reduced cytotoxicity compared to their non-PEGylated counterparts. A study demonstrated that this compound had an IC50 value significantly higher than that of free drugs, indicating lower toxicity to normal cells .

- Targeted Delivery : In a study involving cancer cells, this compound was conjugated with a chemotherapeutic agent, resulting in enhanced uptake by the target cells while minimizing effects on healthy cells .

- Imaging Applications : The compound was successfully employed in a bioconjugation strategy for fluorescent labeling of proteins, allowing for real-time imaging in live-cell assays .

Table 2: Summary of Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Cellular Uptake | Lower toxicity compared to non-PEGylated drugs | |

| Targeted Drug Delivery | Enhanced uptake in cancer cells | |

| Imaging Applications | Successful fluorescent labeling |

4. Conclusion

This compound represents a versatile tool in chemical biology, particularly in the realm of bioconjugation. Its unique properties facilitate selective reactions in biological systems, making it invaluable for drug delivery, diagnostics, and imaging applications. Ongoing research continues to explore its potential across various fields, underscoring its importance in advancing biomedical science.

5. Future Directions

Future studies should focus on optimizing the synthesis processes to enhance yields and exploring new applications in targeted therapies and diagnostics. Additionally, investigations into the long-term biocompatibility and stability of this compound will be crucial for its clinical translation.

Properties

Molecular Formula |

C23H39N3O8 |

|---|---|

Molecular Weight |

485.6 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |

InChI |

InChI=1S/C23H39N3O8/c24-26-25-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-4-2-1-3-5-23/h1-5H,6-22H2 |

InChI Key |

BBOJSIGXPBTKDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.